2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

NPFF receptor pharmacology Opioid modulation Binding affinity

Select RF9 for its unique, balanced high-affinity antagonism at both NPFF1 (Ki 58±5 nM) and NPFF2 (Ki 75±9 nM) receptors with a clean functional profile—zero agonist activity at NPFF2 (EC50 >100 μM) ensures pure competitive antagonism in GTPγS/cAMP assays. Unlike partial agonists (RF48/RF49) or subtype-selective tools, RF9 completely blocks NPFF-driven opioid tolerance and hyperalgesia in vivo. Its additional KISS1R agonism makes it essential for dissecting NPFF–kisspeptin pathway interactions in reproductive endocrinology. Procure with confidence for reproducible, interpretable results in pain, addiction, and neuroendocrine research.

Molecular Formula C26H38N6O3
Molecular Weight 482.6 g/mol
CAS No. 876310-60-0
Cat. No. B1680573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
CAS876310-60-0
SynonymsRF-9;  RF 9;  RF9
Molecular FormulaC26H38N6O3
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N
InChIInChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1
InChIKeyUMKHUSRDQFQHAK-RNJMTYCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Adamantanecarbonyl-arg-phe-NH2 Trifluoroacetate (CAS 876310-60-0) – Core Identity and Pharmacological Profile


2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, widely known as RF9, is a synthetic dipeptide derivative comprising L-arginine and L-phenylalaninamide residues where the α-amino group of arginine is substituted with a 1-adamantanecarbonyl moiety [1]. It functions as a potent and selective antagonist of the neuropeptide FF (NPFF) receptors NPFF1R and NPFF2R, with reported binding affinities (Ki) of 58 ± 5 nM and 75 ± 9 nM, respectively [2]. RF9 is supplied as a trifluoroacetate salt to enhance solubility and stability, with a typical purity of ≥95–98% as determined by HPLC .

Why RF9 Cannot Be Replaced by Other NPFF Antagonists Without Experimental Validation


Substituting RF9 with another NPFF receptor antagonist, such as RF313, BIBP3226, or simple NPFF peptides, is scientifically unjustified without direct comparative data. RF9 exhibits a unique pharmacological signature, including balanced nanomolar affinity for both NPFF1R and NPFF2R [1], a complete lack of agonist activity at NPFF2R in functional GTPγS assays [2], and a well-documented off-target agonism at the kisspeptin receptor (KISS1R) that confounds reproductive endocrinology studies [3]. These properties are not shared uniformly across the compound class; for instance, RF313 shows negligible KISS1R activity [4], while BIBP3226 retains significant NPY Y1 affinity . Consequently, experimental outcomes obtained with RF9 cannot be assumed to replicate with other NPFF ligands, and vice versa. The quantitative evidence in Section 3 delineates these critical differentiators.

Head-to-Head Quantitative Differentiation of RF9 Against Key Comparators


Superior NPFF2R Affinity vs. BIBP3226 and RF2

In a direct head-to-head comparison of binding affinities at the human NPFF2 receptor (hNPFF2R) using recombinant COS-1 cell membranes, RF9 demonstrates a Ki of 75 ± 9 nM [1]. This represents a 6.1-fold improvement in affinity over the prototypical NPY Y1/NPFF ligand BIBP3226 (Ki = 461 ± 107 nM) [1] and a 7.0-fold improvement over the earlier-generation antagonist RF2 (Ki = 526 ± 51 nM) [1]. This quantifiable increase in binding strength directly translates to lower effective concentrations required in functional assays.

NPFF receptor pharmacology Opioid modulation Binding affinity

Balanced Dual NPFF1R/NPFF2R Affinity vs. Subtype-Selective Comparators

Within the same screening panel, RF9 displays a balanced affinity profile, binding both hNPFF1R (Ki = 58 ± 5 nM) and hNPFF2R (Ki = 75 ± 9 nM) with approximately equal potency (ratio ~1.3) [1]. In contrast, the comparator analogs RF48 and RF49 exhibit marked selectivity for hNPFF2R, with Ki ratios (hNPFF2R/hNPFF1R) of 1:6 and 1:4, respectively (RF48: hNPFF2R Ki = 27 ± 3 nM, hNPFF1R Ki = 169 ± 11 nM; RF49: hNPFF2R Ki = 38 ± 2 nM, hNPFF1R Ki = 153 ± 6 nM) [1]. This differential selectivity profile is critical for experimental design.

NPFF receptor subtype selectivity Pharmacological tool selection Opioid-induced hyperalgesia

Pure NPFF2R Antagonism with No Partial Agonist Activity vs. RF48 and RF49

In a functional [35S]GTPγS binding assay using COS cell membranes expressing hNPFF2R, RF9 exhibited no detectable agonist activity up to 100 μM (EC50 >100,000 nM), confirming its profile as a pure antagonist [1]. In stark contrast, the comparator compounds RF48 and RF49 displayed partial agonist activity, stimulating GTPγS binding with EC50 values of 1,950 ± 450 nM (145% max activation) and 694 ± 103 nM (122% max activation), respectively [1]. Even the reference ligand RF2 acted as a weak partial agonist (EC50 >10,000 nM, 133% activation) [1]. This functional distinction is paramount.

Functional antagonism GTPγS assay NPFF2R signaling

Defined KISS1R Agonist Activity vs. RF313's Negligible Off-Target Effect

RF9 has been quantitatively characterized as a direct agonist at the kisspeptin receptor (KISS1R), with a binding Kd of 1.6 × 10⁻⁵ M and functional EC50 values of 3.0 × 10⁻⁶ M for calcium mobilization and 1.6 × 10⁻⁷ M for inositol phosphate accumulation in CHO cells [1]. This activity is responsible for its robust stimulation of luteinizing hormone (LH) secretion in vivo, an effect that is abolished in Kiss1r knockout mice [1]. In a direct comparison with the orally bioavailable NPFF antagonist RF313, the latter displays negligible affinity and no agonist activity at KISS1R (up to 100 μM) [2], and consequently, RF313 does not elevate LH levels when administered alone, whereas RF9 per se induces a significant increase [2].

KISS1R agonism Reproductive endocrinology Off-target pharmacology

Optimal Research Applications of RF9 Based on Quantified Differentiation


Investigating the Complete Blockade of Opioid-Induced Hyperalgesia and Tolerance

RF9's balanced high-affinity antagonism at both NPFF1R and NPFF2R, combined with its pure antagonist functional profile, makes it the preferred tool for studies requiring complete inhibition of the NPFF system. The seminal PNAS paper demonstrates that chronic co-administration of RF9 with heroin in rats completely blocks the development of delayed hyperalgesia and prevents analgesic tolerance [1]. This application is directly supported by its quantifiable superiority over partial agonists like RF48/RF49 and its balanced receptor coverage versus subtype-selective analogs.

Probing NPFF-Kisspeptin Crosstalk in Reproductive Neuroendocrinology

The unique dual pharmacology of RF9 as both an NPFF antagonist and a KISS1R agonist makes it an invaluable, albeit specialized, tool for dissecting the complex interplay between these systems in the central regulation of reproduction. Studies have leveraged RF9's KISS1R agonism (EC50 = 0.16–3.0 μM in vitro) to stimulate LH secretion and probe kisspeptin-dependent GnRH neuron activation [2]. Researchers specifically studying NPFF1R function in reproduction should instead select a KISS1R-silent antagonist like RF313, but those examining pathway interactions will find RF9's unique profile essential.

In Vitro Functional Assays Requiring a Pure NPFF2R Antagonist

For in vitro GTPγS binding assays or cAMP inhibition studies, RF9 is the superior choice over earlier-generation compounds like RF2 or even the more potent but partially agonistic RF48/RF49. Its EC50 for agonist activity at NPFF2R is >100,000 nM, ensuring that at typical working concentrations (e.g., 7.5 μM, which is 100x its Ki), it functions solely as a competitive antagonist, shifting NPFF concentration-response curves rightward by ~160-fold (Ke = 45 ± 5 nM) [1]. This provides a clean, interpretable signal for antagonist pharmacology.

Quote Request

Request a Quote for 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.